molecular formula C10H6Cl2O2S2 B14775112 5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride

5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride

Cat. No.: B14775112
M. Wt: 293.2 g/mol
InChI Key: OFXSPNQQRVXCDD-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-thiophenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a thiophene ring substituted with a 4-chlorophenyl group and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride typically involves the chlorosulfonation of 5-(4-chlorophenyl)-2-thiophenesulfonic acid. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The process involves the following steps:

  • Dissolution of 5-(4-chlorophenyl)-2-thiophenesulfonic acid in an appropriate solvent, such as dichloromethane.
  • Addition of chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stirring the reaction mixture at room temperature for several hours.
  • Quenching the reaction with ice-cold water and extracting the product with an organic solvent.

Industrial Production Methods

In an industrial setting, the production of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and reagent addition, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-thiophenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the thiophene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents is used for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonyl hydrides: Formed by reduction.

    Oxidized thiophene derivatives: Formed by oxidation.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride":

Chemical Reactions

  • Oxidation The compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
  • Reduction Reduction reactions can convert the sulfonamide group to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The compound can undergo nucleophilic or electrophilic substitution reactions at the thiophene ring or the 4-chlorophenylthio group, using reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

Scientific Research Applications

  • Building Block 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide can be used as a building block in the synthesis of more complex molecules.
  • Biological Activity It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Therapeutic Applications It is explored for potential therapeutic applications, particularly in the development of new drugs.
  • Material Development It is utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonamide group allows it to form hydrogen bonds with target proteins, while the 4-chlorophenylthio group can participate in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including multidrug-resistant organisms.

Additional compounds

  • 5-Chlorothiophene-2-sulfonyl chloride may be used in the preparation of: (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol; N-(3-(1H-pyrazol .
  • Thiophene sulfonamide derivatives can be synthesized via Suzuki cross coupling reaction .
  • Aryl and heteroaryl sulfonamides can be prepared using 2,4,6-trichlorophenyl chlorosulfate (TCPC) .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-thiophenesulfonic acid: The precursor to 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride.

    5-(4-chlorophenyl)-2-thiophenesulfonamide: A derivative formed by the reaction with amines.

    5-(4-chlorophenyl)-2-thiophenesulfonate ester: A derivative formed by the reaction with alcohols.

Uniqueness

5-(4-chlorophenyl)-2-thiophenesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of sulfonyl-containing compounds

Biological Activity

5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a chlorophenyl group and a sulfonyl chloride moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H8ClO2S
  • Molecular Weight : 232.69 g/mol
  • IUPAC Name : this compound

The synthesis typically involves the reaction of 5-(4-chlorophenyl)thiophene with chlorosulfonic acid, leading to the formation of the sulfonyl chloride derivative.

Antimicrobial Properties

Research has shown that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial activity. A study evaluated various thiophene derivatives against a range of bacteria and fungi, revealing that certain compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 μg/mL .

CompoundMIC (μg/mL)Target Organism
This compound20-40S. aureus, E. coli

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown efficacy against various viruses, including herpes simplex virus (HSV). The mechanism of action is believed to involve interference with viral replication processes, making it a potential candidate for antiviral drug development .

Case Studies and Research Findings

  • Antioxidant Activity : A series of studies have highlighted the antioxidant properties associated with thiophene derivatives. For instance, compounds similar to this compound demonstrated strong antioxidant activity in DPPH and ABTS assays, with IC50 values comparable to established antioxidants like quercetin .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells at specific concentrations, suggesting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research has also focused on understanding how modifications to the thiophene structure affect biological activity. For example, the presence of electron-withdrawing groups like sulfonyl chloride enhances the compound's potency against certain pathogens and cancer cells .

Properties

Molecular Formula

C10H6Cl2O2S2

Molecular Weight

293.2 g/mol

IUPAC Name

5-(4-chlorophenyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H6Cl2O2S2/c11-8-3-1-7(2-4-8)9-5-6-10(15-9)16(12,13)14/h1-6H

InChI Key

OFXSPNQQRVXCDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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